4-Methoxymandelic acid
4-Methoxymandelic acid
Chiral separation of the enantiomers of 4-methoxymandelic acid has been reported by a new liquid chromatographic method. The mechanism of veratryl alcohol-mediated oxidation of 4-methoxymandelic acid by lignin peroxidase has been studied by kinetic methods.
2-Hydroxy-2-(4-methoxyphenyl)acetic acid belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2-Hydroxy-2-(4-methoxyphenyl)acetic acid is soluble (in water) and a weakly acidic compound (based on its pKa).
2-Hydroxy-2-(4-methoxyphenyl)acetic acid belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2-Hydroxy-2-(4-methoxyphenyl)acetic acid is soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
10502-44-0
VCID:
VC20997393
InChI:
InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)
SMILES:
COC1=CC=C(C=C1)C(C(=O)O)O
Molecular Formula:
C9H10O4
Molecular Weight:
182.17 g/mol
4-Methoxymandelic acid
CAS No.: 10502-44-0
Cat. No.: VC20997393
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chiral separation of the enantiomers of 4-methoxymandelic acid has been reported by a new liquid chromatographic method. The mechanism of veratryl alcohol-mediated oxidation of 4-methoxymandelic acid by lignin peroxidase has been studied by kinetic methods. 2-Hydroxy-2-(4-methoxyphenyl)acetic acid belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2-Hydroxy-2-(4-methoxyphenyl)acetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 10502-44-0 |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 2-hydroxy-2-(4-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
| Standard InChI Key | ITECRQOOEQWFPE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C(=O)O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C(=O)O)O |
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